3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-(3,4-Dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 6 with a 3,4-dimethoxyphenyl group and an ethylsulfanyl moiety, respectively.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-4-22-14-8-7-13-16-17-15(19(13)18-14)10-5-6-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPTNKFKMCVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylthiosemicarbazide to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Key Observations
Substituent Effects on Bioactivity
- Position 3 (R3): 3,4-Dimethoxyphenyl (target compound): Enhances π-π stacking and hydrogen bonding due to methoxy groups, as seen in PDE4 inhibitors like Compound 18 . Trifluoromethyl (Compound 6 in ): Introduces electronegativity and metabolic stability, critical for bromodomain binding .
Position 6 (R6):
- Ethylsulfanyl (target compound): Sulfur atoms may improve membrane permeability and modulate oxidative metabolism. Similar thioether groups in the Tyk2 inhibitor () contribute to kinase binding via hydrophobic interactions .
- Chlorine (CAS 859501-01-2): Electron-withdrawing effect may increase reactivity but reduce selectivity compared to bulkier groups .
- Aryl groups (Compound 18): Extended aromatic systems (e.g., 4-methoxy-3-(THF-3-yloxy)phenyl) enhance PDE4 isoform selectivity by filling hydrophobic pockets .
Pharmacological Profiles
- PDE4 Inhibition: Compound 18 () exhibits nanomolar potency against PDE4A, attributed to its 2,5-dimethoxyphenyl and THF-linked substituents. The target compound’s 3,4-dimethoxyphenyl group may similarly target PDE4 but with altered isoform specificity.
- Antimicrobial Activity: Triazolo[4,3-b]pyridazines with substituted phenyl groups () show mild to potent antibacterial effects, though the ethylsulfanyl group’s role remains unexplored .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a broader class of compounds known for their diverse biological activities, particularly in the realm of anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.
Structure
The compound features a [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is significant for its biological activity. The presence of a 3,4-dimethoxyphenyl group and an ethylsulfanyl substituent contributes to its unique chemical properties.
Table 1: Chemical Structure Summary
| Component | Description |
|---|---|
| Base Structure | [1,2,4]triazolo[4,3-b]pyridazine |
| Substituents | 3-(3,4-dimethoxyphenyl), ethylsulfanyl |
| Molecular Formula | C13H14N4O2S |
| Molecular Weight | 278.34 g/mol |
Anticancer Activity
Research has demonstrated that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit potent anticancer properties. A study focusing on various derivatives found that certain analogues displayed significant antiproliferative effects against multiple cancer cell lines.
- Key Findings:
- The compound 4q , a close analogue of the target compound, exhibited IC50 values of 0.008–0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
- Tubulin polymerization assays indicated that these compounds can effectively inhibit microtubule dynamics, a crucial mechanism in cancer cell proliferation .
The mechanism through which these compounds exert their anticancer effects appears to involve the disruption of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase, significantly inhibiting cancer cell growth.
- Cell Cycle Arrest:
Table 2: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
Study Overview
A comprehensive study synthesized various 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines , including our target compound. The research evaluated their biological activity through in vitro assays against several cancer cell lines.
- Research Methodology:
- Compounds were synthesized and screened for antiproliferative activity.
- Mechanistic studies included tubulin polymerization assays and immunofluorescence staining to visualize microtubule dynamics.
Results Summary
The results indicated that the presence of specific substituents on the phenyl ring significantly influenced the anticancer activity of these compounds. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
